Cas no 63574-71-0 ((1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride)
(1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- Z2568757699
- rac-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diamine dihydrochloride
- EN300-6504486
- 63574-71-0
- (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride
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- Inchi: 1S/C6H14N2.2ClH/c1-8(2)6-4-3-5(6)7;;/h5-6H,3-4,7H2,1-2H3;2*1H/t5-,6-;;/m1../s1
- InChI Key: BSFMEPPGGBVEPA-BNTLRKBRSA-N
- SMILES: Cl.Cl.N(C)(C)[C@@H]1CC[C@H]1N
Computed Properties
- Exact Mass: 186.0690539g/mol
- Monoisotopic Mass: 186.0690539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 80.6
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3Ų
(1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6504486-0.05g |
rac-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diamine dihydrochloride |
63574-71-0 | 94% | 0.05g |
$216.0 | 2023-05-26 | |
| Enamine | EN300-6504486-0.1g |
rac-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diamine dihydrochloride |
63574-71-0 | 94% | 0.1g |
$322.0 | 2023-05-26 | |
| Enamine | EN300-6504486-0.25g |
rac-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diamine dihydrochloride |
63574-71-0 | 94% | 0.25g |
$459.0 | 2023-05-26 | |
| Enamine | EN300-6504486-0.5g |
rac-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diamine dihydrochloride |
63574-71-0 | 94% | 0.5g |
$723.0 | 2023-05-26 | |
| Enamine | EN300-6504486-1.0g |
rac-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diamine dihydrochloride |
63574-71-0 | 94% | 1g |
$928.0 | 2023-05-26 | |
| Enamine | EN300-6504486-2.5g |
rac-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diamine dihydrochloride |
63574-71-0 | 94% | 2.5g |
$1819.0 | 2023-05-26 | |
| Enamine | EN300-6504486-5.0g |
rac-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diamine dihydrochloride |
63574-71-0 | 94% | 5g |
$2692.0 | 2023-05-26 | |
| Enamine | EN300-6504486-10.0g |
rac-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diamine dihydrochloride |
63574-71-0 | 94% | 10g |
$3992.0 | 2023-05-26 | |
| 1PlusChem | 1P028L0C-50mg |
rac-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diaminedihydrochloride |
63574-71-0 | 94% | 50mg |
$320.00 | 2024-04-22 | |
| 1PlusChem | 1P028L0C-100mg |
rac-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diaminedihydrochloride |
63574-71-0 | 94% | 100mg |
$460.00 | 2024-04-22 |
(1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride
Introduction to (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;Dihydrochloride (CAS No. 63574-71-0)
The compound (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;Dihydrochloride, identified by its CAS number 63574-71-0, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of cyclic diamines that have garnered considerable attention due to their unique structural properties and potential biological activities. The presence of multiple stereocenters and the dimethyl substitution pattern in the cyclobutane ring imparts distinct chemical and pharmacological characteristics, making it a valuable scaffold for drug discovery and medicinal chemistry research.
In recent years, the exploration of heterocyclic compounds has expanded significantly, with a particular focus on those that can modulate biological pathways through precise interactions with target proteins. The diamine moiety in (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;Dihydrochloride offers multiple hydrogen bonding opportunities, which can be exploited to enhance binding affinity and selectivity. This feature has been leveraged in the design of novel therapeutic agents targeting various diseases, including inflammatory disorders and neurological conditions.
One of the most compelling aspects of this compound is its stereochemical complexity. The (1R,2R) configuration of the cyclobutane ring introduces a specific spatial arrangement that can influence how the molecule interacts with biological targets. This stereochemical control is crucial in pharmaceutical development, as it can significantly impact the efficacy and safety of a drug candidate. Recent studies have demonstrated that stereospecific diamines can exhibit markedly different pharmacological profiles compared to their racemic counterparts, underscoring the importance of precise stereochemical control in drug design.
The dihydrochloride salt form of (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine enhances its solubility and stability, making it more amenable for formulation into pharmaceutical products. This salt form is particularly advantageous in medicinal chemistry applications where solubility is a critical factor for drug delivery. Improved solubility can lead to better bioavailability and more effective therapeutic outcomes.
Recent advancements in computational chemistry have enabled researchers to predict and analyze the binding interactions of such compounds with high accuracy. Molecular modeling studies on (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;Dihydrochloride have revealed potential binding modes with key biological targets such as kinases and transcription factors. These insights have guided the optimization of lead compounds towards higher affinity and selectivity. The integration of machine learning algorithms has further accelerated this process by identifying promising analogs based on structural features and predicted binding energies.
The synthesis of complex cyclic diamines like (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;Dihydrochloride represents a significant challenge due to the intricate stereochemistry involved. However, recent innovations in synthetic methodologies have made it more feasible to access these molecules with high enantiomeric purity. For instance, asymmetric hydrogenation techniques combined with chiral auxiliaries or catalysts have proven effective in constructing the desired stereocenters. These advances have opened new avenues for the development of enantiomerically pure drugs with improved pharmacological profiles.
The potential applications of this compound extend beyond traditional small-molecule drug discovery. Its unique structural features make it an attractive candidate for use as a building block in peptidomimetic chemistry. Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved stability and pharmacokinetic properties. The diamine core of (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;Dihydrochloride can be incorporated into peptidomimetic scaffolds to create novel ligands with tailored biological activities.
In conclusion, (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;Dihydrochloride (CAS No. 63574-71-0) is a versatile and structurally interesting compound with significant potential in pharmaceutical research and drug development. Its unique stereochemistry and chemical properties make it an invaluable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new applications for this compound and related derivatives, its importance in the field of bioorganic chemistry is likely to grow even further.
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